trans-Bifenthrin

Catalog No.
S1800054
CAS No.
83322-02-5
M.F
C23H22ClF3O2
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bifenthrin

CAS Number

83322-02-5

Product Name

trans-Bifenthrin

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1

InChI Key

OMFRMAHOUUJSGP-GUGVIDNXSA-N

Synonyms

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester;

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

Insecticide Properties and Mode of Action

  • Insecticidal Activity: Trans-bifenthrin, like other pyrethroids, disrupts the nervous system of insects by targeting sodium channels in their neurons. This disrupts nerve impulses, leading to paralysis and death of the insect []. Studies investigate the potency and efficacy of trans-bifenthrin against various insect pests, including termites, cockroaches, mosquitoes, and agricultural crop pests [].

  • Mode of Action Studies: Research explores the specific mechanisms by which trans-bifenthrin interacts with sodium channels and disrupts nerve function in insects. This knowledge helps develop more targeted insecticides and understand resistance mechanisms some insects develop.

Environmental Fate and Degradation

  • Degradation Pathways: Research investigates the breakdown processes of trans-bifenthrin in the environment. This includes identifying the breakdown products and understanding the factors influencing the degradation rate.

Toxicity Assessment

  • Mammalian Toxicity: Scientific studies assess the potential health risks of trans-bifenthrin exposure to mammals, including humans. This research evaluates acute and chronic toxicity, potential for endocrine disruption, and carcinogenicity [].

  • Ecological Toxicity: Ecological toxicity studies evaluate the impact of trans-bifenthrin on non-target organisms, such as beneficial insects, fish, and aquatic invertebrates. This information is vital for ensuring safe pesticide use practices [].

Trans-Bifenthrin is a synthetic pyrethroid insecticide, part of a class of chemicals known for their effectiveness against a wide range of agricultural and household pests. It is characterized by its unique chemical structure, which includes a biphenyl moiety and a cyclopropane carboxylic ester. The compound is primarily used for pest control in various settings, including agriculture and residential areas. Its IUPAC name is 2-methylbiphenyl-3-ylmethyl (Z)-(1RS)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate, and it has the CAS number 82657-04-3 .

Trans-bifenthrin acts as a neurotoxin in insects by targeting voltage-gated sodium channels in their nervous system. These channels are responsible for transmitting nerve impulses. By binding to the channels, trans-bifenthrin disrupts the normal flow of ions, leading to paralysis and death of the insect [].

, primarily hydrolysis and oxidation. Hydrolysis is facilitated by esterases, leading to the formation of various metabolites, including 4'-hydroxybifenthrin. The compound's stability under different pH conditions contributes to its persistence in the environment . Additionally, trans-bifenthrin can degrade under photolytic conditions, although this process is relatively slow compared to its hydrolytic degradation .

The synthesis of trans-bifenthrin typically involves several steps starting from simpler organic compounds. The process includes the formation of the biphenyl structure followed by the introduction of the cyclopropane carboxylic acid moiety through esterification reactions. Advanced synthetic methods may utilize chiral catalysts to enhance selectivity towards the desired trans-isomer .

Trans-Bifenthrin is widely used in agriculture as a pesticide for controlling a variety of pests on crops. It is also employed in residential pest control products for managing insects such as termites and ants. Additionally, it serves as a wood preservative due to its ability to protect against wood-destroying insects .

Studies on trans-bifenthrin interactions reveal that its effects can vary significantly based on its stereochemistry. The enantiomers exhibit different binding affinities to sodium channels in neuronal cells, impacting their neurotoxic effects. Research indicates that while trans-bifenthrin itself may have lower toxicity than its cis counterpart, both forms can lead to sublethal effects such as endocrine disruption and immunotoxicity in non-target organisms .

Trans-Bifenthrin belongs to a broader class of synthetic pyrethroids. Here are some similar compounds:

Compound NameTypeUnique Features
BifenthrinType IContains no cyano group; primarily used for agricultural pest control.
DeltamethrinType IIContains a cyano group; more potent against certain pests due to enhanced neurotoxicity.
Lambda-cyhalothrinType IIKnown for its rapid action and effectiveness against a wide range of insects.
CypermethrinType IIExhibits high stability in various environmental conditions; effective against mosquitoes.

Trans-bifenthrin's uniqueness lies in its specific structural characteristics which influence its efficacy and safety profile compared to other pyrethroids. Its distinct mode of action and lower toxicity towards certain non-target species make it a preferred choice in various applications .

XLogP3

6

Hydrogen Bond Acceptor Count

5

Exact Mass

422.1260421 g/mol

Monoisotopic Mass

422.1260421 g/mol

Heavy Atom Count

29

Dates

Modify: 2023-08-15

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